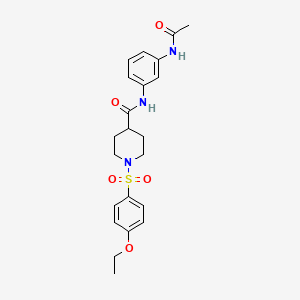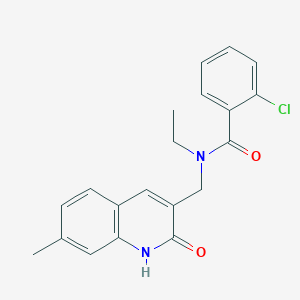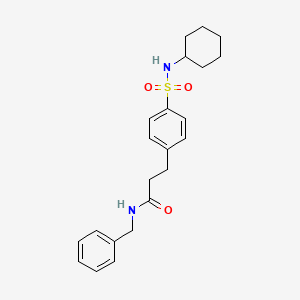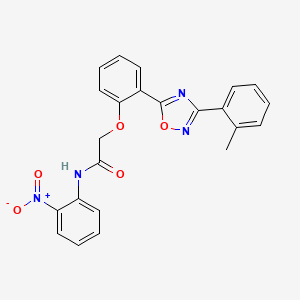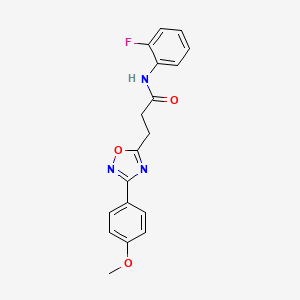
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has been widely used in scientific research. It is a potent photoactivatable crosslinker that can be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions.
作用机制
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide works by crosslinking proteins through the formation of covalent bonds between amino acid residues. Upon exposure to light, this compound undergoes a photochemical reaction that generates a highly reactive species called a nitrene. The nitrene then reacts with nearby amino acid residues to form covalent bonds. The crosslinked protein can then be analyzed by mass spectrometry to identify the amino acid residues that are involved in the interaction.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in a wide range of cell types and organisms without any observable toxicity or adverse effects.
实验室实验的优点和局限性
One of the main advantages of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to crosslink proteins in their native state, which allows for the study of protein interactions in their natural environment. This compound also has a high degree of selectivity, which allows for the specific crosslinking of target proteins. However, this compound has some limitations for lab experiments. It requires exposure to light for crosslinking to occur, which limits its use in certain experimental conditions. This compound also has a relatively short half-life, which limits the time window for crosslinking to occur.
未来方向
There are several future directions for the use of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of interest is the development of new photoactivatable crosslinkers that have improved properties, such as longer half-lives and increased selectivity. Another area of interest is the application of this compound to the study of protein complexes and networks, which can provide insights into the regulation of cellular processes. Finally, this compound can be used in combination with other techniques, such as cryo-electron microscopy and X-ray crystallography, to obtain high-resolution structural information on protein complexes.
合成方法
The synthesis of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The first step is the synthesis of 2-fluorobenzaldehyde from 2-fluorotoluene. This is followed by the synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 4-methoxybenzohydrazide. The final step is the coupling of 2-fluorobenzaldehyde and 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form this compound. The overall yield of the synthesis is around 30%.
科学研究应用
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research as a crosslinker. It can be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. One of the main advantages of this compound is its ability to crosslink proteins in their native state, which allows for the study of protein interactions in their natural environment. This compound has been used to study the interactions of a wide range of proteins, including enzymes, receptors, and transporters.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-13-8-6-12(7-9-13)18-21-17(25-22-18)11-10-16(23)20-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVKJHGGPFBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
